molecular formula C9H8F3NO B13423999 1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethan-1-one CAS No. 252580-33-9

1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethan-1-one

Katalognummer: B13423999
CAS-Nummer: 252580-33-9
Molekulargewicht: 203.16 g/mol
InChI-Schlüssel: CQWITNGGPRCXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with a complex structure that includes an amino group, a methyl group, and a trifluoromethyl ketone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 5-amino-2-methylphenol with a trifluoromethyl ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethyl ketone group is particularly important for its reactivity and ability to form stable complexes with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(5-amino-2-methylphenyl)-2,2,2-trifluoromethane: Similar structure but with a methane group instead of a ketone.

Uniqueness

1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.

Eigenschaften

CAS-Nummer

252580-33-9

Molekularformel

C9H8F3NO

Molekulargewicht

203.16 g/mol

IUPAC-Name

1-(5-amino-2-methylphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H8F3NO/c1-5-2-3-6(13)4-7(5)8(14)9(10,11)12/h2-4H,13H2,1H3

InChI-Schlüssel

CQWITNGGPRCXSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.